molecular formula C21H25N5O2S B6458220 N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide CAS No. 2548983-19-1

N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide

Cat. No.: B6458220
CAS No.: 2548983-19-1
M. Wt: 411.5 g/mol
InChI Key: TXXRZTMEIHNYSD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic sulfonamide featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at position 2 and a pyrrolidin-3-yl moiety at position 4. The pyrrolidine nitrogen is further functionalized with an N-methyl group and a 1-phenylmethanesulfonamide side chain. Key structural attributes include:

  • Pyrazolo[1,5-a]pyrazine core: A fused bicyclic system offering rigidity and hydrogen-bonding capacity.
  • Cyclopropyl substituent: Enhances metabolic stability and modulates steric interactions .
  • Pyrrolidine-sulfonamide side chain: Provides conformational flexibility and polar interactions.

Properties

IUPAC Name

N-[1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-24(29(27,28)15-16-5-3-2-4-6-16)18-9-11-25(14-18)21-20-13-19(17-7-8-17)23-26(20)12-10-22-21/h2-6,10,12-13,17-18H,7-9,11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXRZTMEIHNYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=CN3C2=CC(=N3)C4CC4)S(=O)(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O2SC_{21}H_{25}N_{5}O_{2}S, with a molecular weight of approximately 363.5 g/mol. The structure features a unique combination of a pyrazolo[1,5-a]pyrazine core, a pyrrolidine moiety, and a methanesulfonamide group.

PropertyValue
Molecular Formula C21H25N5O2S
Molecular Weight 363.5 g/mol
IUPAC Name This compound
InChI Key SMZHIPVYLKIXDX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain signaling.

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of sulfonamide-containing compounds. For instance, studies have shown that derivatives similar to this compound can effectively inhibit COX-2 activity in vitro and in vivo .

Case Studies

  • In vitro Studies : A study evaluated the inhibitory effects of various pyrazole derivatives on COX enzymes. The results indicated that certain modifications to the pyrazole structure enhanced COX-2 selectivity and potency .
  • In vivo Models : In animal models, compounds structurally related to this compound demonstrated significant reductions in inflammation and pain responses. These findings suggest potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key features that enhance the biological activity of these compounds:

  • Sulfonamide Group : Essential for COX inhibition.
  • Pyrazolo[1,5-a]pyrazine Core : Provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs such as fused heterocyclic cores, sulfonamide groups, or pyrrolidine/pyrrolo derivatives. Data from patents and synthetic procedures are used for direct comparison.

Core Heterocycle and Substituent Analysis

Compound Name Molecular Weight Core Structure Key Substituents Synthesis Yield
Target Compound ~466.5* Pyrazolo[1,5-a]pyrazine 2-cyclopropyl, 4-(pyrrolidin-3-yl), N-methyl-1-phenylmethanesulfonamide Not reported
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluorophenyl, methylbenzenesulfonamide 28%
N-(1-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide ~423.4* Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine Cyclopropanesulfonamide, pyrrolidin-3-yl 70%
1-cyclohexyl-3-phenyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazine ~346.4* Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine Cyclohexyl, phenyl 28%

*Estimated based on structural formula.

Key Observations:
  • Core Diversity : The target compound’s pyrazolo[1,5-a]pyrazine core distinguishes it from imidazo-pyrrolo-pyrazine derivatives in –3. This difference influences electronic properties and binding interactions.
  • Sulfonamide Variants : The target’s 1-phenylmethanesulfonamide group contrasts with cyclopropanesulfonamide in , affecting solubility and steric bulk.
  • Synthetic Efficiency : Yields for analogues range widely (6–70%), suggesting that the target compound’s synthesis may require optimization depending on substituent complexity .

Physicochemical and Spectroscopic Data

Compound Name Melting Point (°C) LC/MS Retention Time (min) Mass (M+1)
Target Compound Not reported Not reported ~466.5
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 175–178 Not reported 589.1
N-(1-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide Not reported 2.1 (Table 1, ) 423.4
Key Observations:
  • Mass Spectrometry: The target compound’s lower molecular weight (~466.5 vs. 589.1 in ) reflects its lack of chromenone and fluorophenyl groups, which may reduce metabolic liability.
  • Chromatographic Behavior : Imidazo-pyrrolo-pyrazine derivatives in exhibit short retention times (e.g., 2.1 min), suggesting moderate polarity, though the target’s behavior remains uncharacterized.

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